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molecular formula C12H16O4S B8583503 5-tert-Butyl-2-hydroxy-3-(methanesulfonyl)benzaldehyde CAS No. 98480-05-8

5-tert-Butyl-2-hydroxy-3-(methanesulfonyl)benzaldehyde

Cat. No. B8583503
M. Wt: 256.32 g/mol
InChI Key: BTHKCGBJZXVDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910202

Procedure details

The benzaldehyde used in Example 4 was prepared in a similar manner to that described for Example 3. From 7.40 g (32.4 mmol) of 2-methylsulfonyl-4-(1,1-dimethylethyl)phenol (see German Offenlegungsschrift DE 32 08 190 Al to Englert et al, assigned to Hoechst AG as an example of how to obtain this material) there was obtained 4.41 g (17.2 mmol, 53%) of 2-hydroxy-3-methylsulfonyl-5-(1,1-dimethylethyl)benzaldehyde; mp 133°-135° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])C1C=CC=CC=1.[CH3:9][S:10]([C:13]1[CH:18]=[C:17]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:16]=[CH:15][C:14]=1[OH:23])(=[O:12])=[O:11]>>[OH:23][C:14]1[C:13]([S:10]([CH3:9])(=[O:11])=[O:12])=[CH:18][C:17]([C:19]([CH3:20])([CH3:22])[CH3:21])=[CH:16][C:15]=1[CH:1]=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in a similar manner to that
CUSTOM
Type
CUSTOM
Details
to obtain this material) there

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1S(=O)(=O)C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.2 mmol
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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